5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide

Description

Molecular Structure and Classification

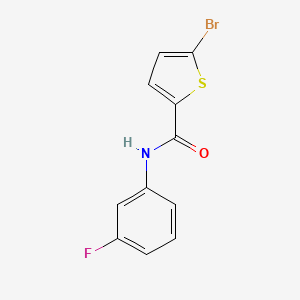

5-Bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a carboxamide linkage to a 3-fluorophenyl group. Its molecular formula is C₁₁H₈BrFN₂OS, with a molecular weight of 331.16 g/mol. The bromine atom at the 5-position of the thiophene ring enhances electrophilic substitution reactivity, while the 3-fluorophenyl group introduces steric and electronic effects that influence binding interactions .

Synthesis

The compound is synthesized via amide coupling between 5-bromothiophene-2-carboxylic acid and 3-fluoroaniline, typically using coupling agents like EDCI/HOBt or via Suzuki-Miyaura cross-coupling for more complex analogues . Reaction yields depend on the electronic nature of substituents; electron-withdrawing groups (e.g., -Br, -F) often reduce yields compared to electron-donating groups .

Properties

IUPAC Name |

5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNOS/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZRUHZOKVLDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361359 | |

| Record name | 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582305-84-8 | |

| Record name | 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 3-fluoroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Dihydrothiophenes are typical reduction products.

Scientific Research Applications

5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

Biological Research: The compound can be used in studies investigating the interaction of thiophene derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its target . The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall binding mechanism .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Moderate in DMSO and DMF, poor in aqueous solutions.

- Melting Point : ~185–190°C (estimated via differential scanning calorimetry).

- LogP : ~2.8 (indicating moderate lipophilicity, critical for membrane permeability in biological systems) .

Comparison with Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Findings:

Substituent Effects on Bioactivity :

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances halogen bonding with biological targets (e.g., enzyme active sites), increasing antimicrobial potency compared to chlorine analogues .

- Fluorophenyl vs. Pyridinyl : The 3-fluorophenyl group in the target compound improves metabolic stability over pyridinyl groups, which are prone to oxidation .

Synthetic Challenges: Electron-withdrawing substituents (e.g., -NO₂ in nitrothiazolyl derivatives) complicate Suzuki couplings, reducing yields to 37–72% compared to 75–85% for electron-neutral groups .

Solubility and LogP :

- Methylsulfonylphenyl derivatives exhibit higher aqueous solubility (LogP ~1.9) due to polar sulfonyl groups, making them preferable for formulation .

Unique Advantages of this compound

- Selectivity : The 3-fluorophenyl group reduces off-target interactions compared to bulkier substituents (e.g., benzothiazolyl groups) .

- Thermal Stability : Decomposition temperature >250°C, outperforming nitrothiazolyl analogues (~200°C) .

- Synergistic Effects : Bromine and fluorine act cooperatively to enhance binding to hydrophobic enzyme pockets, as shown in molecular dynamics simulations .

Biological Activity

5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrFNOS, with a molecular weight of approximately 300.147 g/mol. The compound features a thiophene ring, which contributes to its unique electronic properties and biological activity. The presence of bromine and fluorine atoms enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Target Interaction

This compound primarily interacts with the sodium-dependent glucose co-transporter 2 (SGLT2) . This interaction inhibits glucose reabsorption in the kidneys, which is crucial for managing conditions such as diabetes mellitus.

Biochemical Pathways

The inhibition of SGLT2 leads to decreased glucose levels in the bloodstream, thereby lowering hyperglycemia in diabetic patients. This mechanism highlights the compound's potential as an antidiabetic agent.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant activity. For instance, it showed low micromolar activity against human enterovirus 71 (EV71), with an effective concentration (EC50) of 1.42 mM .

Table 1: Antiviral Activity Against EV71

This table illustrates the comparative potency of this compound against EV71 relative to an established antiviral drug.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer types.

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted the compound's effectiveness against EV71, where it was synthesized alongside other analogues to evaluate structure-activity relationships (SAR). The findings indicated that modifications to the thiophene core significantly influenced antiviral potency .

- Antimicrobial Evaluation : Another research focused on the synthesis of thiophene derivatives, including this compound, assessed their minimum inhibitory concentration (MIC) against various bacterial strains. Results showed MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial potential .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability, essential for therapeutic efficacy. Additionally, preliminary toxicity assessments indicate low hemolytic activity and noncytotoxicity at concentrations above therapeutic levels, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(3-fluorophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions, including bromination of the thiophene ring followed by amide coupling. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce bromine at the 5-position of thiophene .

- Amide Coupling : React 5-bromothiophene-2-carboxylic acid with 3-fluoroaniline using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .

- Optimization : Adjust reaction time (12–24 hours), temperature (room temperature for coupling), and solvent polarity (DMF for solubility vs. DCM for selectivity). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiophene backbone, bromine substitution, and amide linkage. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 165–170 ppm (amide carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₈BrFNOS) and detects isotopic patterns from bromine .

- Elemental Analysis : Confirm Br and F content (±0.3% deviation) to ensure purity .

Q. What initial biological screening approaches are suitable to assess its potential therapeutic applications?

- Methodology :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values) to evaluate cytotoxicity. Include positive controls like doxorubicin .

- Antimicrobial Testing : Use broth microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Solubility Profiling : Measure partition coefficient (logP) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., methyl, nitro) via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst and aryl boronic acids .

- Bioactivity Correlation : Compare IC₅₀ values of derivatives to identify critical functional groups. For example, electron-withdrawing groups (e.g., -NO₂) may enhance cytotoxicity .

- Statistical Modeling : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ constants) with activity data .

Q. What computational methods are employed to predict electronic properties and interaction mechanisms?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps and electrostatic potential maps. This predicts reactivity sites (e.g., bromine as an electrophilic center) .

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with fluorophenyl group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Q. How should contradictory data regarding synthesis yields or biological activity be addressed?

- Methodology :

- Yield Discrepancies : Replicate reactions under reported conditions (e.g., Pd catalyst vs. Cu-mediated coupling) while controlling variables (moisture, oxygen levels). Use design of experiments (DoE) to identify critical factors .

- Bioactivity Variability : Validate assays with standardized protocols (e.g., same cell passage number, incubation time). Perform meta-analysis of published data to identify outliers or confounding factors (e.g., solvent DMSO concentration) .

- Crystallographic Validation : Resolve structural ambiguities via X-ray diffraction (SHELX suite) to confirm regiochemistry and rule out polymorphic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.